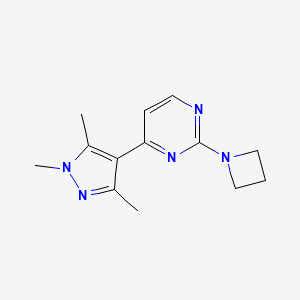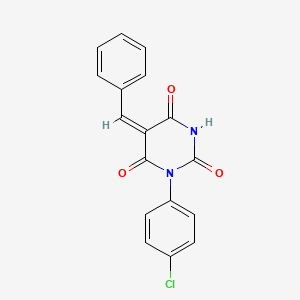
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BCPT has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the disruption of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. It has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antioxidant activity, protecting cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drug delivery systems, which could improve its solubility and bioavailability. Additionally, the development of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved biological activity and reduced toxicity could lead to the discovery of new therapeutic agents for various diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in the field of medicine.
Méthodes De Synthèse
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with barbituric acid in the presence of a base, such as potassium hydroxide. The resulting product is then treated with benzyl bromide to obtain 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungi.
Propriétés
IUPAC Name |
(5E)-5-benzylidene-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)20-16(22)14(15(21)19-17(20)23)10-11-4-2-1-3-5-11/h1-10H,(H,19,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCRFFOZATJJX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-benzylidene-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
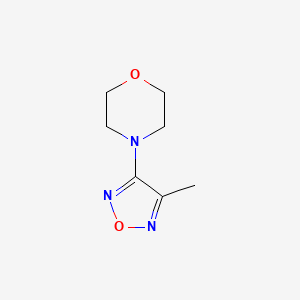
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)

![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)
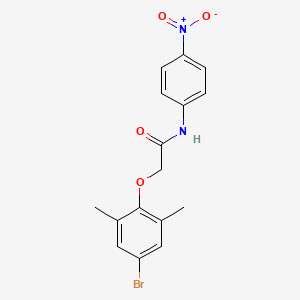
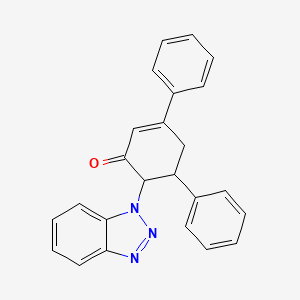
![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
